Naftopidil dihydrochloride

描述

萘托吡啶盐酸盐是一种主要用于治疗良性前列腺增生(BPH)的药物化合物。 它是一种选择性α-1肾上腺素受体拮抗剂,有助于放松前列腺和平滑肌的膀胱颈部,从而改善尿流并减少BPH症状 .

准备方法

合成路线和反应条件

萘托吡啶盐酸盐的合成涉及多个步骤。最初,1-萘酚在碱的存在下与环氧氯丙烷反应形成环氧化合物。 然后用哌嗪衍生物烷基化该环氧化合物,得到萘托吡啶 .

工业生产方法

在工业环境中,萘托吡啶盐酸盐通常采用溶剂乳化/蒸发法制备。 这涉及使用Compritol 888 ATO和Poloxamer 188等赋形剂来增强化合物的生物利用度 . 此外,与柠檬酸和/或酒石酸共研磨已被用于提高溶解速度 .

化学反应分析

反应类型

萘托吡啶盐酸盐会发生各种化学反应,包括氧化、还原和取代。

常见试剂和条件

一个值得注意的反应涉及使用高锰酸钾在硫酸介质中氧化萘托吡啶,并用甲醛或甲酸敏化 . 该反应的最佳条件包括0.25 mM高锰酸钾和4.0 M硫酸。

主要产品

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,用高锰酸钾进行的氧化反应主要产生萘托吡啶的氧化衍生物 .

科学研究应用

Treatment of Benign Prostatic Hyperplasia (BPH)

Naftopidil is primarily indicated for the management of LUTS due to BPH. Clinical studies have demonstrated its efficacy in improving urinary flow rates and reducing symptom scores associated with BPH.

Case Study: Long-Term Efficacy Analysis

A prospective multicenter study conducted in Japan evaluated the long-term efficacy of naftopidil over three years in patients aged 50 years or older with BPH. The study involved 117 patients who were treated with either 50 mg or 75 mg of naftopidil. Results indicated significant improvements in total International Prostate Symptom Score (IPSS), quality of life indices, and maximum flow rates over the study period (Table 1) .

| Parameter | Baseline (Mean ± SD) | 3-Year Follow-up (Mean ± SD) | p-value |

|---|---|---|---|

| Total IPSS | 18.5 ± 4.2 | 9.3 ± 3.5 | <0.001 |

| Quality of Life Index | 4.7 ± 1.2 | 2.3 ± 0.9 | <0.001 |

| Maximum Flow Rate (mL/s) | 9.2 ± 2.5 | 15.8 ± 3.7 | <0.001 |

Comparison with Other α1-Blockers

Research comparing naftopidil to other α1-blockers such as tamsulosin has shown that naftopidil may provide superior relief for storage symptoms like nocturia, which significantly impacts patients' quality of life . In a systematic review, naftopidil demonstrated similar short-term efficacy to low-dose tamsulosin while exhibiting fewer adverse effects .

Hypertension Management

Naftopidil has also been investigated for its effects on blood pressure in patients with concurrent hypertension and BPH. A study involving hypertensive patients revealed that naftopidil treatment led to significant reductions in blood pressure without compromising urinary function .

Case Study: Efficacy in Hypertensive Patients

In an open-label study, patients received either 50 mg or 75 mg of naftopidil for 12 weeks. Results showed a notable decrease in systolic and diastolic blood pressure alongside improvements in LUTS:

| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | p-value |

|---|---|---|---|

| Systolic Blood Pressure (mmHg) | 145 ± 10 | 130 ± 8 | <0.01 |

| Diastolic Blood Pressure (mmHg) | 90 ± 5 | 80 ± 4 | <0.01 |

| Total IPSS | 17 ± 3 | 10 ± 2 | <0.001 |

作用机制

萘托吡啶盐酸盐通过选择性阻断α-1肾上腺素受体(特别是α-1D亚型)发挥作用。这种作用导致前列腺和平滑肌膀胱颈部放松,从而促进尿流改善。 该化合物还抑制由去甲肾上腺素诱导的α-肾上腺素受体介导的收缩 .

相似化合物的比较

萘托吡啶盐酸盐通常与其他α-1肾上腺素受体拮抗剂(如坦索罗辛盐酸盐和西洛多辛)进行比较。 虽然所有这些化合物都用于治疗BPH,但萘托吡啶盐酸盐对α-1D肾上腺素受体的亲和力更高,使其对储存症状(如尿频和夜尿)特别有效 . 这种独特的受体选择性使其与其他类似化合物区别开来。

类似化合物的清单

- 坦索罗辛盐酸盐

- 西洛多辛

- Urapidil

萘托吡啶盐酸盐独特的受体选择性及其在治疗排尿和储存症状方面的有效性使其成为BPH管理中的一种有价值的化合物。

生物活性

Naftopidil dihydrochloride is an α1-adrenergic receptor antagonist primarily used in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This compound exhibits unique pharmacological properties, particularly its preferential binding to the α1D-adrenergic receptor subtype, which distinguishes it from other α1-blockers like tamsulosin and silodosin. This article outlines the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and emerging research findings.

This compound acts predominantly as an antagonist at α1-adrenergic receptors, with a notable higher affinity for the α1D subtype compared to the α1A subtype. This unique binding profile allows naftopidil to effectively alleviate urinary symptoms by relaxing smooth muscle in the prostate and bladder neck, thereby improving urinary flow rates and reducing obstructive symptoms associated with BPH .

Affinity for Receptor Subtypes

The following table summarizes the binding affinities of naftopidil for various α1-adrenergic receptor subtypes:

| Receptor Subtype | Binding Affinity (nM) |

|---|---|

| α1A | 20 |

| α1B | 3.7 |

| α1D | 1.2 |

This table indicates that naftopidil has a significantly higher potency for the α1D receptor, which is crucial for its therapeutic effects in managing BPH-related symptoms .

Clinical Efficacy

Naftopidil has been shown to be effective in clinical settings, particularly in Japan where it is approved for use. Clinical studies indicate that naftopidil provides superior efficacy compared to placebo and is comparable to other established α1-blockers like tamsulosin .

Dosage and Pharmacokinetics

The recommended dosage of naftopidil ranges from 25 mg to 75 mg per day. After oral administration, approximately 80–95% of the dose is absorbed rapidly, although its bioavailability is limited due to significant first-pass metabolism by hepatic enzymes CYP2C9 and CYP3A4 . The pharmacokinetic profile includes:

- Maximal Plasma Concentration (Cmax) : 300–600 nM

- Half-Life (T½) : Approximately 3 hours

- Therapeutic Index : Ranges from 4.4 to 6.7, indicating a broad therapeutic range .

Anti-Cancer Properties

Recent research has unveiled potential anti-cancer properties of naftopidil, suggesting its utility beyond urological applications. Studies have demonstrated that naftopidil can inhibit cancer cell proliferation in various malignancies, including prostate and gastric cancers.

In Vitro and In Vivo Studies

The following table highlights significant findings regarding the anti-cancer effects of naftopidil:

These findings suggest that naftopidil may sensitize cancer cells to other therapies by modulating apoptotic pathways and inhibiting key signaling molecules such as Akt .

Side Effects and Tolerability

Clinical trials have reported that naftopidil is generally well-tolerated. Common side effects include headaches, dizziness, and postural hypotension; however, these are typically mild and transient . Notably, adverse effects were observed in a small percentage of patients receiving high doses.

属性

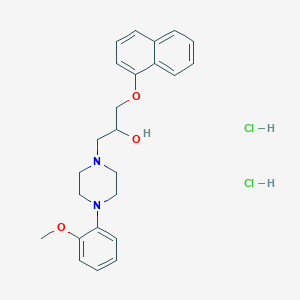

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAAEWMEVIOHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57149-08-3 | |

| Record name | 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57149-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。